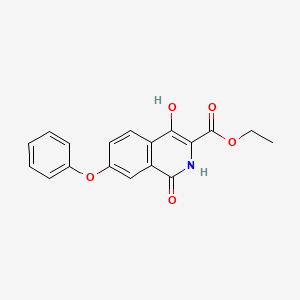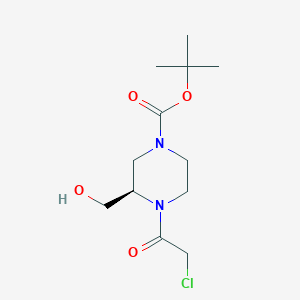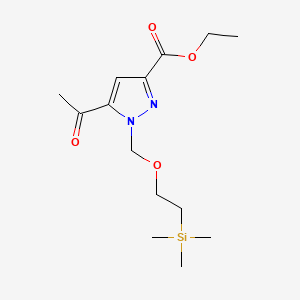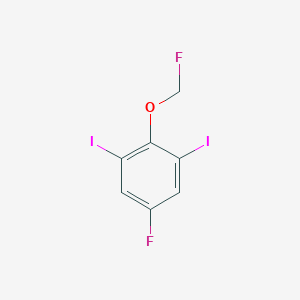
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a difluorobenzene derivative. One common method is the reaction of 1-chloro-2,6-difluorobenzene with trifluoromethylthiolating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. Pathways involved may include nucleophilic substitution and radical reactions.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene include:
1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethylthio group, leading to different reactivity.
1-Chloro-2,6-difluorobenzene: Similar structure but without the trifluoromethylthio group.
2-Chloro-1,3-difluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethylthio.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H2ClF5S |
|---|---|
Molecular Weight |
248.60 g/mol |
IUPAC Name |
2-chloro-1,3-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H |
InChI Key |
BKBSJKMTZWUUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





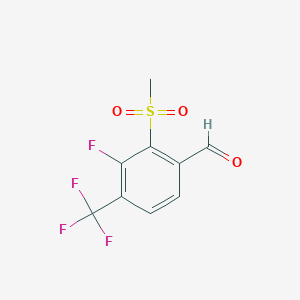

![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

